2-(2-Chloroethyl)-1,3,5-trimethylbenzene
Overview
Description
2-(2-Chloroethyl)-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted by three methyl groups and one 2-chloroethyl group
Scientific Research Applications
2-(2-Chloroethyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity. It can be used as a model compound to investigate the effects of alkylating agents on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo substitution reactions makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 1,3,5-trimethylbenzene and 2-chloroethanol are fed continuously along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom, resulting in the formation of 2-ethyl-1,3,5-trimethylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed. The reactions are performed under an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include 2-hydroxyethyl-1,3,5-trimethylbenzene, 2-aminoethyl-1,3,5-trimethylbenzene, and 2-mercaptoethyl-1,3,5-trimethylbenzene.
Oxidation Reactions: Products include 1,3,5-trimethylbenzoic acid and 1,3,5-trimethylbenzaldehyde.
Reduction Reactions: The major product is 2-ethyl-1,3,5-trimethylbenzene.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s molecular targets include the N7 position of guanine in DNA and the thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: An organic compound with a similar 2-chloroethyl group but lacks the benzene ring and methyl groups.
Mustard Gas (Bis(2-chloroethyl) sulfide): A compound with two 2-chloroethyl groups attached to a sulfur atom, known for its use as a chemical warfare agent.
2-Chloroethyl Ether: A compound with two 2-chloroethyl groups attached to an oxygen atom.
Uniqueness
2-(2-Chloroethyl)-1,3,5-trimethylbenzene is unique due to the presence of both the benzene ring and the 2-chloroethyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl groups on the benzene ring also influences its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVWNUVARIPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676787 | |
Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25692-16-4 | |
Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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